molecular formula C12H15NO B2448968 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol CAS No. 2154025-96-2

2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol

Cat. No.: B2448968
CAS No.: 2154025-96-2
M. Wt: 189.258
InChI Key: PYRPTGVBIKJLEF-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol is a chemical compound that features a cyclobutanol ring fused with an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with isoindoline derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The isoindoline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted isoindoline derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The isoindoline moiety can bind to various receptors or enzymes, modulating their activity. Pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-isoindol-2-yl)butan-1-ol
  • 1,3-dioxoisoindolin-2-yl pivalate
  • 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol is unique due to its cyclobutanol ring, which imparts distinct chemical and physical properties compared to other isoindoline derivatives.

Properties

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-6-5-11(12)13-7-9-3-1-2-4-10(9)8-13/h1-4,11-12,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRPTGVBIKJLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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